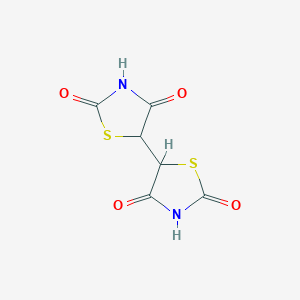

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

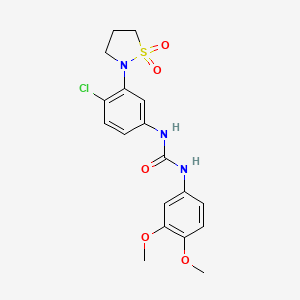

Thiazolidine-2,4-dione derivatives are a class of compounds that have garnered significant interest due to their wide range of biological activities. These compounds have been synthesized and modified in various ways to enhance their pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities . The core structure of thiazolidine-2,4-dione serves as a scaffold for the development of new drugs with potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions, including Claisen condensation, Knoevenagel condensation, Mannich reaction, and Wittig olefination . These methods allow for the introduction of different substituents into the thiazolidine-2,4-dione core, resulting in a diverse array of compounds with varying biological activities. For instance, the synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione analogs involves the reaction of specific aldehydes with aromatic or heteroaromatic ketones .

Molecular Structure Analysis

The molecular structures of thiazolidine-2,4-dione derivatives are characterized using spectroscopic methods such as IR, UV, Mass, 1H, and 13C NMR . These techniques provide detailed information about the functional groups and the overall molecular framework. Theoretical studies, including quantum chemical calculations and molecular docking, further elucidate the electronic properties and potential interactions with biological targets .

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives undergo various chemical reactions that are crucial for their biological activity. The presence of electron-withdrawing or electron-donating substituents can significantly influence the reactivity of these compounds . Additionally, the geometry of the molecule and the pattern of substitution on the phenyl ring can affect the antibacterial response . The modification of the nitrogen atom in the thiazolidine-2,4-dione ring also plays a role in determining the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are closely related to their biological activities. For example, the hyperpolarizability values of these compounds indicate their suitability as non-linear optical materials . The calculated frontier orbital gap values suggest differences in chemical reactivity and polarizability among the derivatives . The antioxidant capacity of these compounds is assessed through in vitro antiradical and electron transfer assays, and their antimicrobial activity is evaluated using methods such as broth microdilution and disc diffusion . The molecular electrostatic potential is calculated to estimate chemical reactivity, and quantum descriptors are used to evaluate the influence of molecular properties on antioxidant and antiradical activities .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

- The compound has been used as a precursor in synthesizing derivatives with potential antimicrobial properties. For instance, certain derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various microorganisms. These studies highlight the compound's utility in generating new chemotherapeutic agents with antimicrobial efficacy (Jat et al., 2006).

Antidiabetic and Antihyperlipidemic Agents

- Novel thiazolidine-2,4-dione derivatives have been designed and synthesized, showing significant anti-diabetic activity. This research indicates the compound's role in creating new treatments for managing diabetes and related metabolic disorders (Shrivastava et al., 2016).

Antioxidant Activity

- Studies on derivatives of "5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione" have explored their antioxidant activities, indicating the potential for these compounds to act as free radical scavengers and contribute to combating oxidative stress (Čačić & Molnar, 2011).

Anticancer Activities

- Some synthesized derivatives have shown promising anticancer activities against various cancer cell lines, highlighting the potential application of these compounds in cancer therapy. The modifications to the thiazolidine-2,4-dione core structure are crucial for determining the compounds' efficacy and specificity against different cancer types (Kryshchyshyn et al., 2020).

Inhibition of Enzymes

- Derivatives have been evaluated for their ability to inhibit specific enzymes, such as α-glucosidase, which is involved in the postprandial increase of blood glucose levels. This research supports the development of novel inhibitors that could be used in managing diseases like diabetes (Nori et al., 2014).

Corrosion Inhibition

- Interestingly, some studies have extended beyond biomedical applications to explore the use of thiazolidinedione derivatives as corrosion inhibitors for metals in acidic environments. These findings open up potential industrial applications for these compounds (Yadav et al., 2015).

properties

IUPAC Name |

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S2/c9-3-1(13-5(11)7-3)2-4(10)8-6(12)14-2/h1-2H,(H,7,9,11)(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCJABZHQBRNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

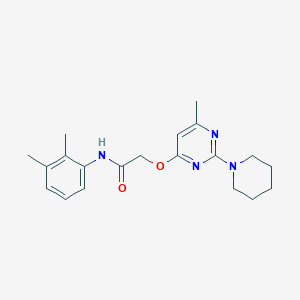

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

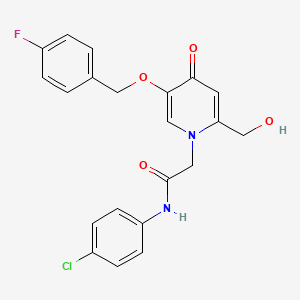

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

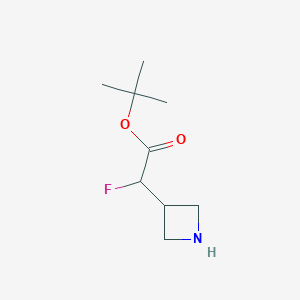

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)